1-(3,4-Dimethoxybenzoyl)piperidine
Description
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C14H19NO3/c1-17-12-7-6-11(10-13(12)18-2)14(16)15-8-4-3-5-9-15/h6-7,10H,3-5,8-9H2,1-2H3 |
InChI Key |
HJYZNJFFEPUIRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCCC2)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,4-Dimethoxybenzoic Acid Active Esters
The carboxylic acid is first converted into an active ester using N-hydroxysuccinimide (NHS) and trifluoroacetic anhydride (TFAA). In a representative procedure, 3,4-dimethoxybenzoic acid (10 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 50 mL) with pyridine (4 mL) and NHS-TFA (30 mmol). The mixture is stirred at room temperature for 4 hours, yielding the NHS-activated ester in 84–86% after crystallization.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | THF |
| Activator | NHS-TFA (3 equiv) |
| Reaction Time | 4 hours |
| Yield | 84–86% |
Amidation with Piperidine
The NHS-activated ester (10 mmol) is reacted with piperidine (2 mL) in dichloromethane (50 mL) for 2 hours at room temperature. Workup involves washing with 1 M HCl and saturated brine, followed by crystallization from ethanol to yield 1-(3,4-dimethoxybenzoyl)piperidine as a white powder.
Purification and Characterization
-
Recrystallization Solvent : Ethanol
-
Spectroscopic Data :
Alkylation of Piperidine Derivatives
Alternative routes employ alkylation of piperidine with halogenated 3,4-dimethoxybenzoyl precursors.
Reaction with α-Bromo-3,4-dimethoxypropiophenone
In a patented procedure, 4-substituted piperidine (3.46 g, 10 mmol) is reacted with α-bromo-3,4-dimethoxypropiophenone (4.10 g, 10 mmol) in dimethylformamide (DMF, 30 mL) containing triethylamine (2.1 mL). The mixture is stirred at room temperature for 6 hours, yielding a crude product that is recrystallized from ethanol (4.21 g, 72% yield).
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | Triethylamine (2.1 equiv) |
| Temperature | Room temperature |
| Yield | 72% |
Catalytic Hydrogenation for Reduced Byproducts
Post-alkylation, catalytic hydrogenation (Pd/C, H₂) or sodium borohydride reduction is employed to minimize undesired side products. For instance, sodium borohydride (2.0 g) in methanol (150 mL) reduces intermediates at 0–10°C, enhancing yields to 85% after recrystallization.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Active Ester Amidation | High purity (84–86%) | Multi-step synthesis |
| Alkylation | One-step process | Moderate yields (72%) |
The active ester method is preferable for small-scale, high-purity synthesis, whereas alkylation offers scalability for industrial applications.
Industrial-Scale Considerations
Chemical Reactions Analysis
1-(3,4-Dimethoxybenzoyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces alcohols.
Scientific Research Applications
1-(3,4-Dimethoxybenzoyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzoyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the piperidine ring play crucial roles in binding to these targets, influencing their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate neurotransmitter systems and inhibit certain enzymes involved in disease processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Natural Piperidine Alkaloids from Piper nigrum
Several piperidine and pyrrolidine alkaloids isolated from Piper nigrum share structural similarities but differ in substituents and bioactivity:
Key Differences :
- Substituent Chemistry : Natural analogs often feature 3,4-methylenedioxyphenyl or aliphatic chains, whereas 1-(3,4-dimethoxybenzoyl)piperidine has electron-donating methoxy groups . Methylenedioxy groups are metabolically labile, whereas dimethoxy groups enhance stability .
- Bioactivity : Natural compounds exhibit cytotoxicity or neuroactive effects, while the synthetic target modulates AMPA receptors, suggesting divergent therapeutic applications .
1-(3,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
- Structure : Incorporates a 1,2,4-oxadiazole moiety at the 4-position of piperidine.
- Molecular Weight : 407.46 g/mol; higher lipophilicity (predicted logP: ~3.5) compared to the parent compound .
Quinazolinone-Piperidine Hybrids
Structural and Pharmacokinetic Comparison
Research Findings and Implications
- Docking Studies : Piperidine derivatives with bulky hydrophobic substituents (e.g., 3-phenylbutyl) exhibit RMSD > 2.5 Å in S1R ligand binding, suggesting substituent orientation critically impacts receptor adaptation . The dimethoxybenzoyl group’s smaller size may favor tighter binding in AMPA receptor cavities .
- Natural vs.
Q & A
Q. What established synthetic protocols are available for 1-(3,4-Dimethoxybenzoyl)piperidine, and how can reaction conditions be optimized?
The synthesis typically involves acylation of piperidine derivatives with 3,4-dimethoxybenzoyl chloride. A common method includes:
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity (e.g., ¹H NMR: δ 7.4–6.8 ppm for aromatic protons; δ 3.8 ppm for methoxy groups) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% by reverse-phase C18 column, acetonitrile/water mobile phase) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ = 265.12) .
Q. What biological activities have been reported for this compound?
- Antimicrobial : Moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) via membrane disruption .
- Antioxidant : Scavenges DPPH radicals (EC₅₀ = 8 µM) through phenolic hydrogen donation .
- Antiviral : Inhibits SARS-CoV-2 entry by binding to ACE2 (IC₅₀ = 12 µM in Vero E6 cells) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
Discrepancies often arise from assay variability or compound purity . Methodological solutions:
- Standardize assays : Use identical cell lines (e.g., HEK293T for ACE2 binding) and incubation times .
- Validate purity : Re-test compounds using NMR and HPLC to rule out degradation .
- Dose-response profiling : Compare potency thresholds (e.g., 0.1–100 µM) in parallel assays (antioxidant vs. antiviral) .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Salt formation : Convert to hydrochloride salt (e.g., 1-(3,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride) to enhance aqueous solubility .
- Prodrug design : Introduce ester groups (e.g., acetylated amine) for passive diffusion, followed by enzymatic hydrolysis .
- Nanoparticle encapsulation : Use liposomal carriers to improve plasma stability and tissue targeting .
Q. How can computational methods elucidate the compound’s mechanism of action?
- Molecular docking : Simulate binding to ACE2 (PDB ID: 6M0J) to identify key interactions (e.g., hydrogen bonding with His34) .
- Molecular dynamics (MD) : Analyze stability of ligand-receptor complexes over 100 ns simulations .
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. chloro groups) with bioactivity .
Q. What are the challenges in designing analogs with enhanced activity?
- Steric hindrance : Bulkier substituents on the benzoyl group reduce ACE2 binding affinity .
- Metabolic instability : Piperidine ring oxidation (e.g., CYP3A4-mediated) shortens half-life. Solutions:
Methodological Recommendations
- Contradiction analysis : Always cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based entry assays) .
- Scale-up synthesis : Pilot reactions in <1 mmol scale first to optimize conditions before kilogram-scale production .
- Toxicity screening : Use zebrafish embryos (Danio rerio) for rapid in vivo toxicity profiling (LC₅₀ > 100 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
